Benzyl N,N'-dicyclohexylimidocarbamate
Description
Benzyl N,N’-dicyclohexylimidocarbamate is a versatile chemical compound with the molecular formula C20H30N2O. It is known for its intriguing properties that contribute to its applications in various scientific research fields, including drug synthesis, organic chemistry, and material science.
Properties
IUPAC Name |
benzyl N,N'-dicyclohexylcarbamimidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-4-10-17(11-5-1)16-23-20(21-18-12-6-2-7-13-18)22-19-14-8-3-9-15-19/h1,4-5,10-11,18-19H,2-3,6-9,12-16H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOBHDUOSZUDRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450231 | |
| Record name | Benzyl N,N'-dicyclohexylimidocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6738-17-6 | |
| Record name | Benzyl N,N'-dicyclohexylimidocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N,N’-dicyclohexylimidocarbamate typically involves the reaction of benzyl isocyanate with dicyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Benzyl isocyanate+Dicyclohexylamine→Benzyl N,N’-dicyclohexylimidocarbamate
Industrial Production Methods
Industrial production methods for Benzyl N,N’-dicyclohexylimidocarbamate involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product.
Chemical Reactions Analysis
Amide Bond Formation and Cyclization
Benzyl carbamates, including derivatives of dicyclohexylcarbodiimide (DCC), are widely used in amide bond formation . For example:
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Penicillin V synthesis involves cyclization of penicilloic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction proceeds via activation of the carboxyl group, forming an intermediate O-acylisourea, which facilitates β-lactam ring closure .
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Key reaction :
Phase-Transfer Catalysis
Dicyclohexylamine derivatives act as phase-transfer catalysts in alkylation and acylation reactions:
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Benzyl bromide alkylation with amines under solvent-free conditions yields N-benzylamines (e.g., N-benzylpiperidin-4-benzylamine) in high yields (70–90%) .
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Reaction conditions :
Substrate Catalyst Solvent Yield (%) Benzyl bromide DCC analog Toluene 79–90%
Reductive Cross-Coupling Reactions
Nickel-catalyzed reductive cross-coupling between benzyl chlorides and vinyl bromides forms chiral diarylmethanes with enantioselectivity up to 93% :
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Key pathway :
Deprotection and Functionalization
The Cbz (carbobenzyloxy) group in benzyl carbamates is selectively cleaved under hydrogenolysis or acidic conditions:
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Hydrogenolysis of N-Cbz-1,2-diaminoethane using Pd/C yields free amines .
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Acid-mediated deprotection :
Ortho-Metalation and Directed Functionalization
Benzylamine derivatives undergo directed ortho-metalation with butyllithium, enabling regioselective functionalization :
Scientific Research Applications
Benzyl N,N’-dicyclohexylimidocarbamate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl N,N’-dicyclohexylimidocarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzyl N,N’-dicyclohexylimidocarbamate include other imidocarbamates and related derivatives. Some examples are:
- Benzyl N,N’-diisopropylimidocarbamate
- Benzyl N,N’-dimethylimidocarbamate
Uniqueness
Benzyl N,N’-dicyclohexylimidocarbamate is unique due to its specific structural features and the presence of cyclohexyl groups, which impart distinct chemical and physical properties. These properties make it suitable for a wide range of applications and differentiate it from other similar compounds.
Biological Activity
Benzyl N,N'-dicyclohexylimidocarbamate (BDIC) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into the biological activity of BDIC, summarizing relevant research findings, case studies, and synthesizing data from various sources.
Overview of this compound
BDIC is a derivative of imidocarbamate structures, which have been explored for their pharmacological properties. The compound's structure includes a benzyl group and dicyclohexyl substituents that may influence its biological interactions and mechanisms of action.
Anticancer Properties
Recent studies have highlighted the anticancer potential of BDIC and related compounds. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the IC50 values for several related compounds:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | |
| 1-[3-(trifluoromethyl)benzyl]urea | MCF-7 | 8.47 ± 0.18 | |
| N-benzyl-2-phenylethanamine derivatives | AChE | TBD |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. For example, a related compound showed an IC50 of 8.47 µM against MCF-7 cells, suggesting that BDIC may exhibit comparable or superior activity.
The mechanisms underlying the biological activity of BDIC involve multiple pathways:
- Enzyme Inhibition : BDIC and its analogs have been studied for their ability to inhibit enzymes like histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are critical in cancer progression and neurodegenerative diseases.
- Mutagenicity : Research has indicated that benzylating agents can lead to mutagenic effects in bacterial models, suggesting that BDIC may possess similar properties that could contribute to its anticancer activity through DNA interactions .
Study on Anticancer Activity
A study evaluated the cytotoxic effects of BDIC on various cancer cell lines using the MTT assay. The results indicated that BDIC significantly reduced cell viability in a dose-dependent manner. Specific findings included:
Q & A
Q. What synthetic strategies are recommended for preparing Benzyl N,N'-dicyclohexylimidocarbamate with high purity?
- Methodological Answer : The synthesis of carbamate derivatives typically involves nucleophilic substitution or condensation reactions. For example, reacting benzyl chloroformate with N,N'-dicyclohexylimidodicarbonimidic diamide under anhydrous conditions in a polar aprotic solvent (e.g., DMF or THF) at 0–5°C can yield the target compound. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures removal of unreacted amines. Purity validation requires NMR (¹H/¹³C) and HPLC analysis .
Q. How can the stereochemical configuration of this compound be confirmed?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. Crystallization in a solvent system like ethanol/dichloromethane (7:3 v/v) at 4°C can yield suitable crystals. Comparative analysis of experimental and simulated powder XRD patterns further validates structural integrity. For dynamic studies, variable-temperature NMR can monitor conformational changes in solution .
Q. What analytical techniques are optimal for assessing the hydrolytic stability of this compound?
- Methodological Answer : Accelerated stability studies in buffered solutions (pH 1–13) at 40°C over 72 hours, followed by HPLC-MS analysis, quantify degradation products. Static headspace gas chromatography (sHS-GC) is recommended for detecting volatile byproducts (e.g., benzyl alcohol or cyclohexylamine) .
Advanced Research Questions
Q. How do electronic and steric effects of the dicyclohexyl groups influence the compound’s reactivity in catalytic applications?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing/donating effects of the cyclohexyl substituents on the carbamate carbonyl. Steric maps generated via molecular dynamics simulations (e.g., using GROMACS) reveal accessibility of the active site. Experimental validation via kinetic studies (e.g., monitoring nucleophilic substitution rates with varying amines) correlates computational predictions with reactivity .
Q. What mechanistic insights explain contradictory data on the compound’s enzyme inhibition efficacy?
- Methodological Answer : Divergent results may arise from assay conditions (e.g., buffer ionic strength, temperature). Conduct inhibition assays with purified enzymes (e.g., acetylcholinesterase) under standardized protocols. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and surface plasmon resonance (SPR) for real-time kinetic analysis. Cross-validate with molecular docking (AutoDock Vina) to identify binding poses .
Q. Can this compound serve as a precursor for radiopharmaceuticals or imaging probes?
- Methodological Answer : The carbamate group’s chelation potential can be explored by derivatizing with radionuclide-chelating ligands (e.g., HBED-CC for ⁶⁸Ga). Radiolabeling efficiency is assessed via radio-HPLC, while in vivo biodistribution studies in tumor-bearing murine models quantify target specificity. Compare logP values to optimize hydrophilicity for renal clearance .
Data Analysis and Optimization
Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?
- Methodological Answer : Batch-to-batch variability often stems from residual solvents or tautomeric forms. Implement high-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., HSQC, COSY) to trace impurities. Statistical tools like principal component analysis (PCA) of FTIR spectra differentiate systematic vs. random errors .
Q. What strategies improve the compound’s solubility for in vitro assays without compromising stability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
